N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide)
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Overview
Description
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) is a complex organic compound that features a combination of pyridine and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. The final step usually involves the coupling of the pyridine and benzamide groups under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs).
Biology: This compound can act as a molecular probe for studying biological processes and interactions.
Industry: It is employed in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) involves its interaction with specific molecular targets and pathways. The pyridine and benzamide groups can bind to metal ions or proteins, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) include:
- 1,2-Bis(4-pyridyl)ethylene
- 1,2-Bis(4-pyridyl)ethane
- 4,4’-Vinylenedipyridine
Uniqueness
What sets N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) apart from these similar compounds is its unique combination of pyridine and benzamide groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
77502-35-3 |
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Molecular Formula |
C28H26N4O6S2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
4-methylsulfonyl-N-[2-[(4-methylsulfonylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C28H26N4O6S2/c1-39(35,36)23-7-3-21(4-8-23)27(33)31-25(19-11-15-29-16-12-19)26(20-13-17-30-18-14-20)32-28(34)22-5-9-24(10-6-22)40(2,37)38/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
HYSQMNYAFPIVPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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